molecular formula C14H24N2O3 B2885717 (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1349702-22-2

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2885717
CAS No.: 1349702-22-2
M. Wt: 268.357
InChI Key: JLULMRXPOJJYGH-LLVKDONJSA-N
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Description

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that features a tert-butyl group, a cyclobutanecarbonyl moiety, and a pyrrolidin-3-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting with the preparation of the pyrrolidin-3-ylcarbamate core. This can be achieved through the reaction of pyrrolidin-3-ol with carbamoyl chloride under controlled conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of advanced reactors and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions might result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to the central nervous system.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(R)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate: can be compared with other similar compounds, such as:

  • tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate

  • tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

  • tert-Butyl 1-(benzoyl)pyrrolidin-3-ylcarbamate

These compounds share the tert-butyl and pyrrolidin-3-ylcarbamate groups but differ in the nature of the carbonyl-containing ring. The uniqueness of This compound lies in its cyclobutanecarbonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULMRXPOJJYGH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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